molecular formula C15H18N8O2 B2467472 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034345-69-0

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2467472
CAS No.: 2034345-69-0
M. Wt: 342.363
InChI Key: ZWOBGCVLHVJQLN-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a novel synthetic chemical compound featuring a complex heterocyclic architecture, designed for advanced pharmaceutical and biochemical research. The molecular structure integrates a 4,5,6,7-tetrahydro-1H-indazole core, a scaffold observed in compounds with various bioactive properties , linked via a carboxamide group to a 1,2,3-triazole bridge. This triazole is further functionalized with a 3-methyl-1,2,4-oxadiazole ring, a privileged structure known to improve metabolic stability and binding affinity in drug discovery. This unique combination suggests significant potential for this compound as a key intermediate or a high-value chemical probe in medicinal chemistry programs, particularly in the discovery and optimization of new therapeutic agents. Its primary research applications are anticipated to include investigations into kinase inhibition, enzyme modulation, and other structure-activity relationship (SAR) studies. The mechanism of action is highly structure-dependent and requires empirical determination by the researching scientist. This product is intended for laboratory research purposes only and is not for human consumption, or for diagnostic, therapeutic, or any other veterinary use.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2/c1-9-17-15(25-21-9)12-8-23(22-19-12)7-6-16-14(24)13-10-4-2-3-5-11(10)18-20-13/h8H,2-7H2,1H3,(H,16,24)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBGCVLHVJQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates various pharmacophores known for their therapeutic properties, including oxadiazole and triazole moieties.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Oxadiazole Ring : Known for its antimicrobial and anticancer properties.
  • Triazole Ring : Often associated with antifungal activity and has been extensively studied for its role in drug design.
  • Indazole Core : Exhibits a variety of biological activities including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including HepG2 (liver cancer) and others. In vitro assays demonstrated potent inhibition of cell viability at concentrations as low as 12.5 µg/mL .

Antimicrobial Activity

The presence of the oxadiazole moiety suggests potential antibacterial and antifungal activities:

  • Testing Against Bacteria : Compounds similar to this structure have been tested against strains like Escherichia coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
  • Fungal Inhibition : Triazole derivatives are known to exhibit antifungal properties, which may extend to this compound as well .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the triazole or oxadiazole rings can drastically affect potency. For example, electron-donating groups have been shown to enhance activity while electron-withdrawing groups may diminish it .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazole Derivatives :
    • Researchers synthesized various triazole derivatives and evaluated their anticancer activity against HepG2 cells. The most effective derivatives contained specific methyl substitutions that significantly enhanced their potency .
  • Oxadiazole Compounds :
    • A study highlighted the anticancer mechanisms of 1,3,4-oxadiazole derivatives which demonstrated inhibition of critical growth factors in cancer cells. These findings suggest that similar mechanisms could be applicable to the compound .

Data Tables

Biological ActivityCell Line TestedIC50 Value (µg/mL)Reference
AnticancerHepG212.5
AntibacterialE. coliVaries
AntifungalC. albicans25

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound's structure suggests potential efficacy as an antimicrobial and anticancer agent. Research has shown that derivatives of oxadiazole and triazole exhibit significant biological activities. For instance, compounds containing similar moieties have demonstrated promising results against various cancer cell lines by inhibiting key metabolic pathways and interfering with DNA replication processes .

Mechanism of Action
The 1,2,4-oxadiazole ring is known for its ability to act as a bioisostere of amides, providing enhanced hydrolytic stability. This stability is crucial for the compound's interaction with biological macromolecules such as enzymes and DNA . Studies indicate that such compounds can inhibit enzymes involved in cancer progression and inflammation .

Chemical Biology

Biological Probes
In chemical biology, this compound can serve as a probe to study enzyme activity and protein interactions. The unique functional groups within its structure allow it to bind selectively to target proteins or enzymes, facilitating the investigation of their roles in various biological processes.

Materials Science

Development of New Materials
The unique properties of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide may be harnessed in materials science for creating novel polymers or nanomaterials. Its ability to form stable structures can lead to advancements in material durability and functionality.

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, this compound can be utilized in the synthesis of other complex molecules or as a catalyst in various chemical reactions. Its versatile reactivity allows it to participate in oxidation and reduction reactions under controlled conditions. The optimization of synthetic routes for this compound can lead to cost-effective production methods while adhering to green chemistry principles.

Comparative Analysis of Biological Activities

Compound TypeActivity TypeEffectiveness
Oxadiazole DerivativesAntimicrobialModerate to High
Triazole DerivativesAnticancerHigh
Hybrid Compounds (like above)Enzyme InhibitionSignificant

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that compounds with similar oxadiazole and triazole structures showed percent growth inhibitions ranging from 51% to 86% against various cancer cell lines .
  • Antimicrobial Studies : Research on related oxadiazole derivatives indicated moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, showcasing the potential agricultural applications of these compounds .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The indazole-3-carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:

R-CONH2+H2OH+/OHR-COOH+NH3\text{R-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3

This reaction is critical for modifying the compound’s solubility or introducing reactive sites for conjugation. Similar hydrolysis mechanisms are observed in carboxamide derivatives of thiophene and pyrazole .

Nucleophilic Substitution at the 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole ring is electron-deficient, rendering it susceptible to nucleophilic attack. For instance:

  • Ring-opening reactions with strong nucleophiles (e.g., amines, hydrazines) can break the oxadiazole ring, forming imidamide intermediates.

  • Alkylation/arylation at the oxadiazole’s C5 position is feasible under catalytic conditions (e.g., Pd-catalyzed cross-coupling) .

Reaction Reagents/Conditions Product
Nucleophilic substitutionNH2_2NH2_2, EtOH, refluxImidamide derivative
Suzuki couplingPd(PPh3_3)4_4, Ar-B(OH)2_2Aryl-substituted oxadiazole derivative

Click Chemistry with the 1,2,3-Triazole Moiety

The 1,2,3-triazole group is inert under physiological conditions but can participate in metal-catalyzed cycloadditions. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could functionalize the ethyl linker adjacent to the triazole .

Functionalization of the Indazole Core

The tetrahydroindazole scaffold offers sites for electrophilic substitution, such as:

  • Nitration/sulfonation at the C5 position (activated by the adjacent NH group).

  • Oxidation of the tetrahydroindazole to a fully aromatic indazole under strong oxidizing agents (e.g., KMnO4_4) .

Stability Under Thermal and pH Stress

Studies on structurally related compounds (e.g., oxadiazole-containing kinase inhibitors) suggest:

  • Thermal stability : Decomposition >200°C (TGA data from analogs ).

  • pH stability : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media (e.g., oxadiazole ring opening at pH <2 or >12) .

Catalytic Hydrogenation

The tetrahydroindazole’s cyclohexene ring may undergo further hydrogenation to a cyclohexane derivative using Pd/C or Raney Ni under H2_2 pressure. This modifies conformational flexibility and binding properties .

Key Research Findings

  • Synthetic routes : Analogous compounds (e.g., thiophene-2-carboxamide derivatives) are synthesized via cyclocondensation of amidoximes with carboxylic acids .

  • Biological relevance : The 1,2,4-oxadiazole-triazole scaffold is associated with kinase inhibition, suggesting potential pharmacological utility .

Q & A

Q. How can crystallography resolve ambiguities in the compound’s binding mode?

  • Methodology :
  • Co-crystallization : Soak crystals of target protein (e.g., kinase) with 1–5 mM compound. Resolve structure via X-ray diffraction (2.0–2.5 Å resolution).
  • Electron density maps : Confirm triazole-oxadiazole orientation and hydrogen bonds (e.g., indazole NH to Glu97 in GSK-3β) .

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